molecular formula C16H19ClF2O3 B1343632 4'-Chloro-2',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone CAS No. 898757-41-0

4'-Chloro-2',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Cat. No.: B1343632
CAS No.: 898757-41-0
M. Wt: 332.77 g/mol
InChI Key: MCOKSVIFWFHANM-UHFFFAOYSA-N
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Description

4’-Chloro-2’,5’-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a synthetic organic compound characterized by its unique structural features, including a chloro and difluoro substitution on the phenyl ring and a dioxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2’,5’-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone typically involves multiple steps. One common method starts with the preparation of the intermediate 4-chloro-2,5-difluorobenzonitrile, which is then subjected to further reactions to introduce the butyrophenone and dioxane groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2’,5’-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in various halogenated or alkylated products .

Scientific Research Applications

4’-Chloro-2’,5’-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Chloro-2’,5’-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context. The exact pathways and targets can vary, but they often involve binding to active sites or altering the conformation of proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted butyrophenones and dioxane derivatives, such as:

Uniqueness

What sets 4’-Chloro-2’,5’-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications where these properties are advantageous .

Properties

IUPAC Name

1-(4-chloro-2,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClF2O3/c1-16(2)8-21-15(22-9-16)5-3-4-14(20)10-6-13(19)11(17)7-12(10)18/h6-7,15H,3-5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOKSVIFWFHANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC(=C(C=C2F)Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646077
Record name 1-(4-Chloro-2,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-41-0
Record name 1-(4-Chloro-2,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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